molecular formula C15H13ClN2S B14380847 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione CAS No. 90156-39-1

9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione

Cat. No.: B14380847
CAS No.: 90156-39-1
M. Wt: 288.8 g/mol
InChI Key: CHCPKQUPKKAQKX-UHFFFAOYSA-N
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Description

9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorine atom at the 9th position and a phenyl group at the 5th position, along with a thione group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with thiourea in the presence of a base, leading to the formation of the desired benzodiazepine thione compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with a similar core structure but different substituents.

    Clonazepam: Contains a nitro group instead of a thione group.

    Lorazepam: Lacks the chlorine atom present in 9-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione.

Uniqueness: The presence of the thione group at the 2nd position and the chlorine atom at the 9th position distinguishes this compound from other benzodiazepines

Properties

CAS No.

90156-39-1

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

9-chloro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione

InChI

InChI=1S/C15H13ClN2S/c16-13-8-4-7-11-12(10-5-2-1-3-6-10)9-17-15(19)18-14(11)13/h1-8,12H,9H2,(H2,17,18,19)

InChI Key

CHCPKQUPKKAQKX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CC=C2)Cl)NC(=S)N1)C3=CC=CC=C3

Origin of Product

United States

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